BENGHE Validation & Comparative

Check Availability & Pricing

Cross-resistance studies with Pilabactam
sodium and other beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pilabactam sodium

Cat. No.: B3435033

Pilabactam Sodium: A Novel Beta-Lactamase
Inhibitor Tackling Cross-Resistance

For Immediate Release

San Diego, CA — In the ongoing battle against antimicrobial resistance, a new beta-lactamase
inhibitor, Pilabactam sodium (also known as QPX7728), is demonstrating remarkable
potential in overcoming resistance mechanisms that render many current antibiotics ineffective.
Developed by Qpex Biopharma, this novel agent exhibits a broad spectrum of activity against
both serine and metallo-beta-lactamases, offering a promising new option for treating infections
caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive
comparison of Pilabactam sodium with other beta-lactamase inhibitors, supported by
experimental data.

Overcoming the Resistance Challenge

The effectiveness of beta-lactam antibiotics is consistently threatened by the production of
beta-lactamase enzymes by bacteria. While the introduction of beta-lactamase inhibitors (BLIS)
has been a crucial strategy, the emergence of new and diverse enzymes, including metallo-
beta-lactamases (MBLS), has created a significant clinical challenge. Pilabactam sodium, a
cyclic boronic acid-based BLI, distinguishes itself by its ability to inhibit a wider range of these
enzymes than many currently available inhibitors.[1][2]
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Comparative In Vitro Activity

Pilabactam sodium, in combination with various beta-lactam antibiotics, has shown potent in
vitro activity against a wide array of clinically important Gram-negative pathogens that are
resistant to other commercially available beta-lactam/beta-lactamase inhibitor combinations.

Activity against Carbapenem-Resistant Acinetobacter
baumannii (CRAB)

Pilabactam sodium significantly enhances the potency of meropenem against CRAB isolates.
The addition of Pilabactam sodium at concentrations of 4 and 8 ug/mL markedly reduces the
Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of these
highly resistant bacteria.

Table 1: Comparative Activity of Meropenem in Combination with Pilabactam Sodium against
Carbapenem-Resistant Acinetobacter baumannii (n=275)[3][4]

Pilabactam Sodium
.. . Meropenem MIC50 Meropenem MIC90
Combination Agent Concentration

(ng/mL) (ng/mL)
(ng/mL)
Meropenem alone - 64 >64
Meropenem +
) 4 4 8
Pilabactam
Meropenem +
8 2 4

Pilabactam

Activity against Pseudomonas aeruginosa

Against a challenging panel of Pseudomonas aeruginosa isolates, including those resistant to
ceftazidime-avibactam and ceftolozane-tazobactam, Pilabactam sodium restores the activity
of multiple beta-lactam partners. Notably, the combination with ceftolozane demonstrates
superior activity.

Table 2: Comparative Activity of Beta-Lactam Combinations with Pilabactam Sodium (8
png/mL) against a Challenge Panel of Pseudomonas aeruginosa (n=290)[1]
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Combination Agent

% Susceptible at Breakpoint

Ceftolozane-Tazobactam 14

Ceftazidime-Avibactam 2.4

Meropenem-Vaborbactam 15.2
Imipenem-Relebactam 19.3
Ceftolozane + Pilabactam 78.6
Meropenem + Pilabactam 65.5
Cefepime + Pilabactam 70.3
Piperacillin + Pilabactam 70.3

Activity against Enterobacterales

Pilabactam sodium demonstrates potent activity against Enterobacterales producing a wide

range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLS), Klebsiella

pneumoniae carbapenemases (KPCs), and metallo-beta-lactamases (MBLS). It effectively

restores the activity of both intravenous and oral beta-lactam antibiotics.

Table 3: Comparative Activity of Meropenem in Combination with Pilabactam Sodium against

Carbapenem-Resistant Enterobacterales (n=208)[1]

Pilabactam Sodium

Combination Agent Concentration

Meropenem MIC50
(ng/mL)

Meropenem MIC90
(ng/mL)

(ng/mL)
Meropenem alone - 64 >128
Meropenem +
4 0.5 2
Pilabactam
Meropenem +
8 0.25 1
Pilabactam
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Mechanism of Action: A Broader Net

Pilabactam sodium's unique cyclic boronate structure allows it to form a reversible covalent
bond with the active site of both serine- and metallo-beta-lactamases.[2][5][6] This dual-
targeting mechanism is a significant advantage over many existing inhibitors which are
primarily effective against serine-beta-lactamases.
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Caption: Mechanism of action of Pilabactam sodium in combination with a beta-lactam

antibiotic.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro susceptibility

testing methods.

Minimum Inhibitory Concentration (MIC) Testing

MIC values were determined by the broth microdilution method according to the guidelines
established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:
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Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Pilabactam sodium represents a significant advancement in the field of beta-lactamase
inhibitors. Its ultra-broad-spectrum activity, particularly against challenging pathogens
producing both serine- and metallo-beta-lactamases, positions it as a promising candidate to
address the critical unmet medical need for new agents to treat serious Gram-negative
infections. The in vitro data strongly suggest that Pilabactam sodium, in combination with
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appropriate beta-lactam partners, has the potential to overcome a wide range of resistance
mechanisms, thereby restoring the clinical utility of these essential antibiotics. Further clinical
studies are underway to evaluate the in vivo efficacy and safety of Pilabactam sodium-based
combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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